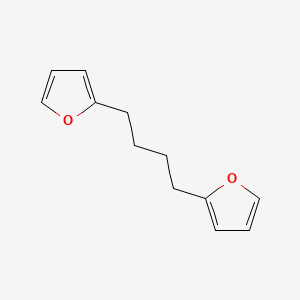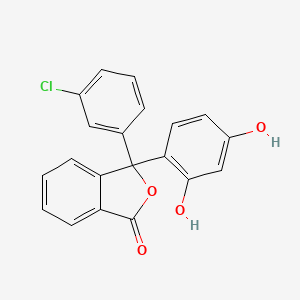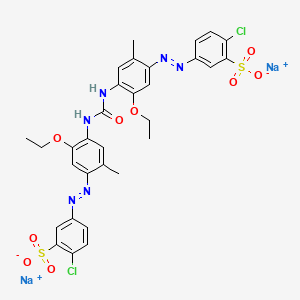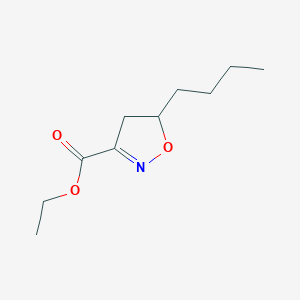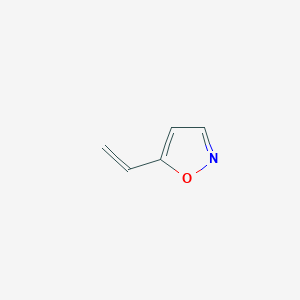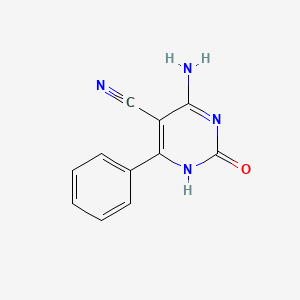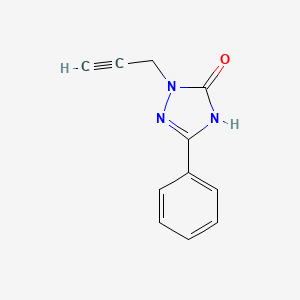![molecular formula C25H30N2O2 B12908051 N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide CAS No. 913742-07-1](/img/structure/B12908051.png)
N-([1,1'-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a cyclooctyl group, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and cyclooctyl intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst . The cyclooctyl group can be introduced through a Grignard reaction, where cyclooctyl magnesium bromide reacts with a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nitric acid, halogens, acidic conditions.
Major Products
Oxidation: Biphenyl quinones.
Reduction: Amines.
Substitution: Nitro or halogenated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the carboxamide group can form hydrogen bonds with amino acid residues . This compound may modulate the activity of its targets by altering their conformation or inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooctylamine: Contains a cyclooctyl group and an amine group, used in organic synthesis.
Pyrrolidine-3-carboxamide: Contains a pyrrolidine ring and a carboxamide group, used in medicinal chemistry.
Uniqueness
N-([1,1’-Biphenyl]-3-yl)-1-cyclooctyl-5-oxopyrrolidine-3-carboxamide is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of the biphenyl group enhances its hydrophobicity, while the cyclooctyl group provides steric bulk, and the pyrrolidine ring contributes to its conformational flexibility.
Eigenschaften
CAS-Nummer |
913742-07-1 |
|---|---|
Molekularformel |
C25H30N2O2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-cyclooctyl-5-oxo-N-(3-phenylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C25H30N2O2/c28-24-17-21(18-27(24)23-14-7-2-1-3-8-15-23)25(29)26-22-13-9-12-20(16-22)19-10-5-4-6-11-19/h4-6,9-13,16,21,23H,1-3,7-8,14-15,17-18H2,(H,26,29) |
InChI-Schlüssel |
WSHNZBLTAQYBGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[Acetyl(butyl)amino]-1,3-oxazol-5-yl}methyl acetate](/img/structure/B12907973.png)

![3-Methyl-7-phenyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12907976.png)

![6-Methyl-2-(4-nitrophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12907985.png)
